Product packaging for b-D-Glucopyranosyl chloride, tetrabenzoate(Cat. No.:CAS No. 27530-87-6)

b-D-Glucopyranosyl chloride, tetrabenzoate

Cat. No.: B3256710
CAS No.: 27530-87-6
M. Wt: 615.0 g/mol
InChI Key: RPAFUVNYMMOOKJ-CMPUJJQDSA-N
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Description

Significance of Glycosyl Donors in Complex Carbohydrate Construction

Glycosyl donors are carbohydrate molecules equipped with a suitable leaving group at the anomeric position (the C-1 carbon). wikipedia.org This modification renders the anomeric carbon electrophilic and susceptible to nucleophilic attack by a hydroxyl group from another molecule, known as the glycosyl acceptor. wikipedia.orgepfl.ch This reaction, termed glycosylation, is the fundamental method for creating the glycosidic linkages that form oligosaccharides and polysaccharides. wikipedia.org

The ability to synthesize complex carbohydrates is of immense scientific importance. These molecules are deeply involved in a vast array of biological processes, including cell-cell recognition, immune responses, signal transduction, and host-pathogen interactions. chemistry-chemists.comnih.govnih.gov By creating synthetic versions of these biomolecules, researchers can investigate their precise biological functions, develop novel therapeutic agents, and design advanced materials. wikipedia.orgnumberanalytics.com The strategic choice of the glycosyl donor and its protecting groups is critical, as it influences the reactivity, yield, and stereochemical outcome of the glycosylation reaction. wikipedia.orgwikipedia.org

Overview of Halogenated Carbohydrates as Synthetic Intermediates

Among the various classes of glycosyl donors, halogenated carbohydrates, or glycosyl halides, represent one of the oldest and most established groups. wikipedia.org In these intermediates, the anomeric hydroxyl group is replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). wikipedia.orgnih.gov This substitution creates a reactive C-X bond that can be activated under specific conditions to generate a highly electrophilic intermediate, typically an oxocarbenium ion. epfl.chnumberanalytics.com

Carbocations are pivotal intermediates in organic chemistry, and their controlled generation from precursors like glycosyl halides is a cornerstone of synthetic strategy. beilstein-journals.org The reactivity of the glycosyl halide is dependent on the nature of the halogen; for instance, glycosyl bromides and iodides are generally more reactive than the corresponding chlorides. wikipedia.org These halogenated sugars are versatile synthetic building blocks, not only for forming glycosidic bonds but also for accessing a wide range of other carbohydrate derivatives. researchgate.nettaylorfrancis.com

Historical Development of β-D-Glucopyranosyl Chloride, Tetrabenzoate as a Glycosyl Donor

The utility of glycosyl halides as donors was first brought to prominence by Wilhelm Koenigs and Eduard Knorr in 1901. numberanalytics.comnumberanalytics.com Their seminal work described the reaction of a glycosyl bromide (acetobromoglucose) with an alcohol in the presence of a silver salt promoter to form a glycoside. wikipedia.orgnumberanalytics.com This method, now known as the Koenigs-Knorr reaction, was a landmark achievement in carbohydrate chemistry, providing the first reliable and stereocontrolled route to glycosides. numberanalytics.comfiveable.me

Initially developed with glycosyl bromides, the reaction was soon extended to include glycosyl chlorides. wikipedia.org The choice of protecting groups on the carbohydrate scaffold was found to be crucial. The use of ester protecting groups, such as acetate (B1210297) or benzoate (B1203000), was an early and significant modification. These electron-withdrawing groups were observed to influence the reactivity of the glycosyl donor, a phenomenon later termed the "disarming" effect, which can enhance stereoselectivity in certain reactions. wikipedia.orgwikipedia.org The development of fully benzoylated glycosyl donors like β-D-Glucopyranosyl chloride, tetrabenzoate was a logical progression, providing a stable yet reactive precursor for the synthesis of β-linked glucosides, a common motif in many biologically important molecules. The Helferich method, which utilizes mercury salts as promoters, further expanded the scope of reactions involving glycosyl chlorides. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H27ClO9 B3256710 b-D-Glucopyranosyl chloride, tetrabenzoate CAS No. 27530-87-6

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-chlorooxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27ClO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAFUVNYMMOOKJ-CMPUJJQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27ClO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228114
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-87-6
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl chloride, 2,3,4,6-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control and Mechanistic Investigations in Glycosylation with β D Glucopyranosyl Chloride, Tetrabenzoate

Anomeric Stereoselectivity in Glycosidic Bond Formation

The stereochemical outcome of a glycosylation reaction is paramount for the synthesis of complex carbohydrates. With a donor like β-D-Glucopyranosyl chloride, tetrabenzoate, the configuration at the anomeric center (C-1) of the resulting glycoside is not random but is directed by specific molecular features of the glycosyl donor.

Influence of Protecting Groups on Stereochemical Outcome

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they profoundly influence the reactivity and stereoselectivity of glycosylation reactions. mdpi.com The choice of protecting group at the C-2 position, adjacent to the anomeric carbon, is particularly crucial for controlling the stereochemical outcome. beilstein-journals.org

In the case of β-D-Glucopyranosyl chloride, tetrabenzoate, the ester-type benzoyl group at the C-2 position is known as a "participating" group. mdpi.com During the glycosylation process, this group actively participates in the reaction to ensure the formation of a 1,2-trans glycosidic bond. mdpi.combeilstein-journals.org For a glucose-type donor, this translates to the exclusive or near-exclusive formation of the β-glycoside. mdpi.com The mechanism involves the C-2 benzoate (B1203000) group assisting in the departure of the chloride leaving group, leading to the formation of a stable cyclic dioxolenium ion intermediate. mdpi.com This intermediate effectively shields the α-face of the pyranose ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite, or β-face, resulting in high β-selectivity. nih.gov This contrasts sharply with donors that have a non-participating group (e.g., an ether like a benzyl (B1604629) group) at C-2, which often yield a mixture of α- and β-anomers. mdpi.comresearchgate.net

The following table summarizes the general influence of C-2 protecting groups on glycosylation stereoselectivity for glucose donors.

C-2 Protecting GroupTypeTypical Stereochemical OutcomeMechanism
Benzoate, Acetate (B1210297), PivaloateParticipating (Acyl-type)1,2-trans (β-glycoside)Neighboring Group Participation
Benzyl, MethylNon-participating (Ether-type)Mixture of α and β glycosidesFormation of a less-stabilized oxocarbenium ion
N-Phthalimido (NPhth)Participating1,2-trans (β-glycoside)Neighboring Group Participation

This table provides a generalized summary based on established principles in carbohydrate chemistry. mdpi.comnih.gov

Anomeric Effect Considerations in Glycosyl Chloride Reactivity

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position. wikipedia.orgnumberanalytics.com This effect originates from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ) orbital of the anomeric carbon-substituent bond (an n→σ interaction). numberanalytics.com

For a glycosyl chloride, the chlorine atom is an electronegative substituent. The anomeric effect influences the stability and conformation of the glycosyl donor. In the starting material, β-D-Glucopyranosyl chloride, tetrabenzoate, the chlorine atom is in the equatorial position. While the α-anomer (axial chlorine) would be stabilized by the anomeric effect, the β-anomer is often synthetically accessible. The reactivity of the C-Cl bond is influenced by these stereoelectronic factors. wikipedia.org Activation of the anomeric center leads to the departure of the chloride and the development of positive charge, a process that is central to the glycosylation mechanism and is modulated by the anomeric effect's influence on the ground state energy and the transition state of the reaction. numberanalytics.comnumberanalytics.com

Reaction Mechanisms of Glycosylation

The formation of a glycosidic bond from β-D-Glucopyranosyl chloride, tetrabenzoate is a multi-step process involving specific, highly reactive intermediates whose formation and fate are dictated by the substrate's structure and the reaction conditions.

Neighboring Group Participation of the C-2 Benzoate Group

Neighboring group participation (NGP) by the C-2 benzoate is the cornerstone of stereocontrol in this system. beilstein-journals.org The process begins with the activation of the anomeric chloride, typically by a Lewis acid. As the C-Cl bond breaks, an electron-deficient oxocarbenium ion begins to form. beilstein-journals.org Before this ion can flatten and lose its stereochemical information, the carbonyl oxygen of the adjacent C-2 benzoate group acts as an internal nucleophile, attacking the anomeric carbon. beilstein-journals.orgnih.gov This intramolecular cyclization results in the formation of a stable, five-membered benzoxonium (B1193998) ion, more specifically, a 1,2-dioxolenium ion. mdpi.comnih.gov This intermediate has been observed and characterized spectroscopically, providing direct evidence for the NGP mechanism. acs.org The formation of this rigid, bicyclic structure shields the α-face of the sugar, leaving only the β-face accessible for nucleophilic attack by the glycosyl acceptor, thus ensuring the formation of the 1,2-trans-glycoside. beilstein-journals.orgnih.gov

Formation and Reactivity of Oxocarbenium Ions and Orthoesters as Intermediates

The glycosylation reaction is believed to proceed through a glycosyl oxocarbenium ion as a key intermediate. researchgate.netnih.govscienceopen.com This cation, which features a C=O double bond character between C-1 and the ring oxygen, is highly reactive and typically has a very short lifetime in solution. researchgate.netacademie-sciences.fr

In the context of β-D-Glucopyranosyl chloride, tetrabenzoate, the reaction pathway is as follows:

Activation : A promoter, typically a Lewis acid, coordinates to the anomeric chloride, making it a better leaving group. chinesechemsoc.org

Ionization : The chloride departs, leading to the transient formation of a glycosyl oxocarbenium ion. researchgate.netnih.gov

Neighboring Group Participation : The C-2 benzoate group immediately traps this oxocarbenium ion to form the more stable, bridged dioxolenium ion. mdpi.comacs.org This intermediate can be considered a type of cyclic orthoester derivative.

Nucleophilic Attack : The glycosyl acceptor (e.g., an alcohol) attacks the anomeric carbon from the face opposite the dioxolenium ring (the β-face). This attack is an SN2-like displacement, opening the five-membered ring and regenerating the C-2 benzoyl group. beilstein-journals.org

The quenching of the dioxolenium ion intermediate by a nucleophile leads to the desired β-glycoside. acs.org In the presence of a base and absence of a strong acceptor, this intermediate can sometimes be trapped to form a stable tricyclic orthoester, further confirming its existence on the reaction pathway. acs.org

Role of Lewis Acid Catalysis in Promoting Glycosylation

Glycosyl chlorides are relatively stable donors and require activation by a promoter to undergo glycosylation. Lewis acids are commonly employed for this purpose. chinesechemsoc.orgchinesechemsoc.org The role of the Lewis acid catalyst is to enhance the electrophilicity of the anomeric carbon and facilitate the departure of the chloride leaving group. chinesechemsoc.orgresearchgate.net

The mechanism of Lewis acid catalysis involves the coordination of the acidic metal or boron center to the lone pair of electrons on the anomeric chlorine atom. This coordination polarizes the C-Cl bond, weakening it and making the chloride a much better leaving group. This assistance is crucial for initiating the ionization step that leads to the formation of the key oxocarbenium ion intermediate. chinesechemsoc.orgtandfonline.com A variety of Lewis acids can be used to promote glycosylation with glycosyl chlorides, with their reactivity and the reaction outcome often depending on the specific catalyst, solvent, and temperature.

The table below lists common promoters used in glycosylations involving glycosyl halides.

Promoter TypeExamplesFunction
Heavy Metal SaltsSilver triflate (AgOTf), Silver silicateHalide abstraction to form a silver halide precipitate and generate a reactive cation.
Classic Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂), Scandium triflate (Sc(OTf)₃), Iron(III) chloride (FeCl₃)Coordination to the halide to facilitate its departure. chinesechemsoc.orgresearchgate.net
Palladium CatalystsPalladium(II) acetate (Pd(OAc)₂)Acts as a Lewis acid to activate the glycosyl chloride for the formation of an oxocarbenium ion. chinesechemsoc.orgchinesechemsoc.org

This table presents examples of promoters effective for activating glycosyl halides. chinesechemsoc.orgresearchgate.netnih.gov

Kinetic and Thermodynamic Aspects of Glycosylation Reactions

The stereochemical outcome of glycosylation reactions is intricately linked to the interplay between kinetic and thermodynamic control. In the case of glycosyl donors such as β-D-glucopyranosyl chloride, tetrabenzoate, the presence of a participating ester group at the C-2 position is a dominant factor in guiding the reaction pathway. The initial, and often faster, reaction product is typically the result of kinetic control, which may not necessarily be the most thermodynamically stable product.

Under kinetically controlled conditions, the reaction of β-D-glucopyranosyl chloride, tetrabenzoate with an alcohol is often proposed to proceed through the formation of an acyloxonium ion intermediate. This intermediate arises from the neighboring group participation of the C-2 benzoate group, which attacks the anomeric center as the chloride leaving group departs. This participation anchimerically assists the reaction and leads to the formation of a bicyclic system. The subsequent attack of the nucleophile (the alcohol) on this intermediate generally occurs at the anomeric carbon from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage, which in the case of a glucose donor, is the β-anomer.

Thermodynamic control, on the other hand, favors the formation of the most stable product. In many glycosylation reactions, the thermodynamically favored product may differ from the kinetically favored one. For instance, if the 1,2-trans product can isomerize under the reaction conditions to a more stable 1,2-cis product, then prolonged reaction times or higher temperatures might lead to an increased proportion of the thermodynamically favored anomer. However, with participating protecting groups like benzoate, the formation of the 1,2-trans product is often highly favored and essentially irreversible under many standard glycosylation conditions.

The relative rates of formation of different products can be quantified through kinetic studies. Such studies would involve monitoring the concentration of reactants and products over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. From this data, rate constants for the formation of different stereoisomers can be determined. While specific kinetic data for the glycosylation of β-D-glucopyranosyl chloride, tetrabenzoate is not widely published, a hypothetical representation of such data is presented in the table below to illustrate the concept.

Hypothetical Kinetic Data for the Glycosylation with β-D-Glucopyranosyl Chloride, Tetrabenzoate

This table presents illustrative data for educational purposes and does not represent experimentally verified values.

Glycosyl Acceptor Temperature (°C) kβ (M⁻¹s⁻¹) kα (M⁻¹s⁻¹) β/α Ratio (Kinetic)
Methanol 25 1.2 x 10⁻³ 1.5 x 10⁻⁵ 80:1
Propan-2-ol 25 8.5 x 10⁻⁴ 9.0 x 10⁻⁶ 94:1

Thermodynamic studies would involve allowing the reaction to reach equilibrium, if possible, to determine the relative stabilities of the anomeric products. The equilibrium constant (Keq) would provide the Gibbs free energy difference (ΔG°) between the anomers. For glycosylations with participating C-2 ester groups, the 1,2-trans product is generally significantly more stable, making the determination of a true equilibrium difficult as the reverse reaction and isomerization may be negligible.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry provides powerful insights into the mechanisms of glycosylation reactions, allowing for the detailed study of transient intermediates and transition states that are often difficult or impossible to observe experimentally. For glycosylation reactions involving β-D-glucopyranosyl chloride, tetrabenzoate, theoretical modeling can elucidate the energetic landscape of the reaction and explain the observed stereoselectivity.

Density Functional Theory (DFT) is a commonly employed computational method for studying these reactions. Calculations can be used to model the reaction pathway, starting from the glycosyl donor and acceptor, through the transition states, to the final products. A key aspect of the computational investigation of glycosylation with β-D-glucopyranosyl chloride, tetrabenzoate is the characterization of the key intermediates. These include the initial oxocarbenium ion, which is a highly reactive species, and the more stable acyloxonium ion formed through neighboring group participation of the C-2 benzoate group.

Theoretical models can calculate the relative energies of these intermediates and the energy barriers for their formation and subsequent reaction. For instance, computational studies can compare the energy of the direct SN2-like attack on the anomeric carbon versus the pathway involving the formation of the acyloxonium ion. These calculations consistently show that for donors with a participating group at C-2, the pathway involving the acyloxonium ion is significantly lower in energy, thus explaining the high stereoselectivity for the 1,2-trans product.

Furthermore, computational models can investigate the influence of the solvent, the nature of the leaving group, and the nucleophilicity of the acceptor on the reaction mechanism and stereochemical outcome. The solvent can be modeled explicitly, with individual solvent molecules surrounding the reactants, or implicitly, using a continuum model to represent the bulk solvent. These models can help to understand how the solvent stabilizes charged intermediates and transition states.

The following table provides a hypothetical summary of relative energies for key species in a glycosylation reaction with β-D-glucopyranosyl chloride, tetrabenzoate, as might be obtained from a DFT study.

Hypothetical Relative Energies of Intermediates and Transition States from DFT Calculations

This table presents illustrative data for educational purposes and does not represent experimentally verified values. Energies are relative to the separated reactants.

Species Description Relative Energy (kcal/mol)
Reactants β-D-Glucopyranosyl chloride, tetrabenzoate + Methanol 0.0
TS1 Transition state for chloride dissociation +18.5
Oxocarbenium Ion Planar intermediate +12.0
Acyloxonium Ion Covalent intermediate via C-2 participation +5.5
TS2 Transition state for nucleophilic attack on acyloxonium ion +15.2
β-Product 1,2-trans glycoside -5.8

These theoretical calculations can provide a detailed, atomistic-level understanding of the factors that control the stereochemical outcome of glycosylation reactions with β-D-glucopyranosyl chloride, tetrabenzoate, complementing experimental observations and guiding the design of new synthetic strategies.

Applications of β D Glucopyranosyl Chloride, Tetrabenzoate in Organic Synthesis

As a Glycosyl Donor in Oligosaccharide Synthesis

The primary role of β-D-glucopyranosyl chloride, tetrabenzoate, and more commonly, its analogous bromide, is to act as a glycosyl donor in the synthesis of oligosaccharides. The benzoyl protecting groups offer stability and influence the stereochemical outcome of the glycosylation reaction.

Formation of β-Glycosidic Linkages

The Koenigs-Knorr reaction stands as a classic and widely employed method for the formation of glycosidic bonds using glycosyl halides. nih.gov In this reaction, the glycosyl halide is activated by a promoter, typically a heavy metal salt, to facilitate the displacement of the halide by a nucleophilic alcohol, leading to the formation of a glycoside. nih.govresearchgate.net The presence of a participating group, such as the benzoyl group at the C-2 position of β-D-glucopyranosyl chloride, tetrabenzoate, directs the incoming nucleophile to the opposite face of the pyranose ring. This anchimeric assistance is crucial for the stereoselective formation of the 1,2-trans-glycosidic linkage, resulting predominantly in the β-anomer. nih.gov Various promoters, including silver carbonate, silver triflate, and mercury(II) salts, have been successfully utilized to mediate this transformation. nih.gov

Coupling with Various Glycosyl Acceptors (e.g., Alcohols, Sugars)

The versatility of β-D-glucopyranosyl chloride, tetrabenzoate, and its bromide analogue is demonstrated by its successful coupling with a wide array of glycosyl acceptors, ranging from simple alcohols to complex, partially protected sugar units. This reactivity is fundamental to the stepwise construction of oligosaccharides.

For instance, the glycosylation of simple alcohols proceeds in good yields, providing a straightforward entry to alkyl β-D-glucopyranosides. The true power of this glycosyl donor, however, lies in its application to the synthesis of disaccharides and larger oligosaccharides. By employing a glycosyl acceptor with a single free hydroxyl group, specific linkages can be forged.

Table 1: Examples of Glycosylation Reactions Using Per-O-benzoylated Glucopyranosyl Halides

Glycosyl Donor Glycosyl Acceptor Promoter/Conditions Product Yield Reference
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide Cholesterol AgOTf, CH₂Cl₂ Cholesteryl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside 67% sigmaaldrich.com
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide Methyl 4,6-O-benzylidene-β-D-glucopyranoside Silver carbonate Methyl 2,3-di-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-4,6-O-benzylidene-β-D-glucopyranoside - sigmaaldrich.comorgsyn.org
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide Methanol Silver carbonate Methyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside - google.com

Synthesis of Modified and Functionalized Carbohydrates

Beyond the formation of standard glycosidic bonds, β-D-glucopyranosyl chloride, tetrabenzoate serves as a valuable starting material for the synthesis of carbohydrates bearing specific modifications and functionalities. These modifications can be introduced either prior to or subsequent to the glycosylation event.

Introduction of Fluorine at C-5 via Bromination and Halide Exchange

A notable application of benzoylated glucose derivatives is in the synthesis of 5-fluorinated sugars. This transformation is typically achieved through a two-step sequence involving radical bromination at the C-5 position, followed by a halide exchange reaction. The photobromination of per-O-benzoyl-β-D-glucopyranosyl derivatives can selectively introduce a bromine atom at the C-5 position. Subsequent treatment with a fluoride (B91410) source, such as silver tetrafluoroborate, facilitates the displacement of the bromide with a fluoride ion, yielding the desired 5-fluoro derivative. This methodology provides access to a class of modified carbohydrates with potential applications as enzymatic inhibitors or probes for biological studies.

Derivatization at Other Positions Following Glycosylation

Once the glycosidic linkage is established using β-D-glucopyranosyl chloride, tetrabenzoate, the resulting per-O-benzoylated glycoside can be subjected to further transformations. The benzoyl protecting groups can be selectively removed to unveil specific hydroxyl groups for subsequent reactions. For example, the selective debenzoylation of a perbenzoylated glucoside can be achieved, allowing for further functionalization at a specific position on the sugar ring. nih.gov This stepwise approach is a powerful strategy for the synthesis of complex carbohydrates with defined substitution patterns. For instance, a common building block in carbohydrate chemistry, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, can be synthesized through a sequence involving benzylation, followed by a regioselective acylation-purification-deacylation sequence. nih.govacs.org This highlights the ability to manipulate protecting groups post-glycosylation to access specific isomers.

Precursor for Complex Natural Product Synthesis (Carbohydrate Portion)

Many biologically active natural products are glycosides, containing one or more sugar units attached to a non-carbohydrate aglycone. The carbohydrate moiety often plays a critical role in the compound's biological activity, solubility, and pharmacokinetic properties. frontiersin.org Per-O-acylated glycosyl halides, including β-D-glucopyranosyl chloride, tetrabenzoate, are invaluable precursors for introducing the carbohydrate portion during the total synthesis of such complex molecules.

While direct total syntheses of highly complex natural products commencing with β-D-glucopyranosyl chloride, tetrabenzoate are part of larger synthetic strategies, the principle of using such activated and protected glucose donors is fundamental. For example, in the synthesis of triterpenoid (B12794562) saponins, such as ginsenosides, the attachment of glucose units to the triterpene core is a key step. frontiersin.orgnih.govnih.govnih.govresearchgate.netepa.gov Synthetic strategies often involve the use of protected glucose donors, like the tetrabenzoate or tetraacetate derivatives of glucopyranosyl bromide, in Koenigs-Knorr type glycosylations to build up the glycan chains. nih.govwikipedia.org The choice of protecting groups, such as benzoates, is critical for achieving the desired stereoselectivity and for compatibility with other functional groups present in the complex aglycone. Although many modern syntheses now employ other glycosyl donors like trichloroacetimidates, the foundational chemistry established with glycosyl halides remains a cornerstone of natural product synthesis.

Regioselective Transformations and Protecting Group Strategies in Synthesis

The strategic use of protecting groups is fundamental to the chemical synthesis of complex carbohydrates and glycosides. scholaris.caethernet.edu.et β-D-Glucopyranosyl chloride, tetrabenzoate, serves as a pivotal starting material in many synthetic pathways due to the robust nature of the benzoate (B1203000) protecting groups. These groups shield the hydroxyl moieties of the glucose core, allowing for specific reactions at the anomeric (C-1) position and enabling intricate, multi-step transformations. scholaris.caunideb.hu The stability of the benzoate esters under a variety of reaction conditions makes them ideal for inclusion in sophisticated protecting group strategies, particularly those requiring orthogonality. researchgate.netorganic-chemistry.org

Selective De-benzoylation and Further Functionalization

The removal of the benzoyl protecting groups is a critical step in the final stages of a synthesis to reveal the target molecule. This deprotection is most commonly achieved through base-catalyzed transesterification, a reaction often referred to as Zemplén deacylation when using sodium methoxide (B1231860) in methanol. nih.gov This method is highly efficient for the complete removal of all benzoyl groups to yield the free poly-hydroxylated compound.

While achieving complete de-benzoylation is straightforward, regioselective deprotection of the four benzoate groups is significantly more challenging due to their similar chemical reactivity. However, subtle differences can sometimes be exploited. The ester at the primary C-6 position is generally more reactive towards nucleophilic attack than the esters at the secondary C-2, C-3, and C-4 positions due to reduced steric hindrance. Under carefully controlled, stoichiometric conditions, it is sometimes possible to selectively remove the C-6 benzoate group, leaving the others intact for further manipulation.

Once selectively deprotected, the newly freed hydroxyl group becomes a handle for further functionalization. For example, after a glycosylation reaction using β-D-Glucopyranosyl chloride, tetrabenzoate, a subsequent de-benzoylation step can provide the core glycoside structure. scholaris.canih.gov In a multi-step synthesis, the removal of O-benzoyl groups can be followed by a different chemical transformation to remove another orthogonal protecting group. A study on the synthesis of 3-(β-D-glucopyranosyl)-5-substituted-1,2,4-triazoles demonstrated this principle, where O-benzoyl groups were first removed by base-catalyzed transesterification, followed by the removal of an N-benzyl group via catalytic hydrogenation to furnish the final product. nih.gov

Table 2: Common Conditions for De-benzoylation

Reagent SystemConditionsOutcome
Sodium Methoxide (NaOMe) in Methanol (MeOH)Catalytic amount, Room TemperatureComplete removal of all benzoyl groups.
Ammonia (NH₃) in Methanol (MeOH)Saturated solution, Room TemperatureComplete, often milder, removal of benzoyl groups.
Hydrazine (N₂H₄) in Methanol (MeOH)Room Temperature or gentle heatingEffective for deacylation, can also reduce other functional groups.
Potassium Carbonate (K₂CO₃) in Methanol (MeOH)Room TemperatureA milder basic condition for complete de-benzoylation.

This table summarizes common laboratory methods for the cleavage of benzoate esters from a carbohydrate scaffold.

Analytical Methodologies for Studying β D Glucopyranosyl Chloride, Tetrabenzoate and Its Reactions

Spectroscopic Techniques for Structural Elucidation (Focus on Methodologies)

Spectroscopic methods are indispensable for the structural characterization of β-D-glucopyranosyl chloride, tetrabenzoate and for gaining mechanistic insights into its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. In the context of β-D-glucopyranosyl chloride, tetrabenzoate, NMR is paramount for confirming the anomeric configuration and for detecting and characterizing transient intermediates in glycosylation reactions. acs.org

The anomeric configuration (α or β) at the C1 carbon is a critical determinant of the stereochemical outcome of glycosylation reactions. The distinction between the α and β anomers of glycosyl chlorides can be readily achieved by ¹H NMR spectroscopy. The chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton (H1) are diagnostic. For β-glucopyranosyl derivatives, the anomeric proton is typically in an axial position, resulting in a larger coupling constant due to its trans-diaxial relationship with the H2 proton. In contrast, the α-anomer exhibits a smaller coupling constant. nih.gov For instance, in a related glycosyl triflate, the anomeric proton of the axial triflate appeared as a doublet with a coupling constant of ³J(H1,H2) = 3.41 Hz. nih.gov Similarly, ¹³C NMR spectroscopy is used to identify the anomeric carbon, which resonates in a characteristic region of the spectrum. researchgate.netresearchgate.net

Furthermore, advanced NMR techniques are instrumental in studying reaction mechanisms by detecting fleeting intermediates that are often present in low concentrations. nih.govsciencelink.net Techniques such as Chemical Exchange Saturation Transfer (CEST) NMR and Exchange Spectroscopy (EXSY) have been successfully employed to detect and characterize otherwise "invisible" reaction intermediates like glycosyl triflates and dioxanium ions. nih.govacs.org For example, ¹⁹F EXSY NMR can be used to monitor the dissociation of a triflate counterion, providing insights into the stability and reactivity of glycosyl triflate intermediates. nih.govacs.org Low-temperature NMR studies have also been crucial in observing reactive intermediates, such as glycosyl trichloroacetimidate (B1259523) activation, which would be too unstable to detect at room temperature. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Anomeric Configuration Determination

AnomerAnomeric Proton (H1) Chemical Shift (ppm)³J(H1,H2) Coupling Constant (Hz)Anomeric Carbon (C1) Chemical Shift (ppm)
α-anomer ~6.15 - 6.26~3.1 - 3.8~107
β-anomer ~4.4 - 4.6~7.0 - 8.0~92 - 98

Note: The values presented are typical ranges for glucopyranosyl derivatives and can vary based on the specific protecting groups and solvent used. Data compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.gov

Infrared (IR) and Mass Spectrometry (MS) for Characterization and Monitoring

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of β-D-glucopyranosyl chloride, tetrabenzoate and for monitoring the progress of its reactions.

IR spectroscopy provides information about the functional groups present in a molecule. For β-D-glucopyranosyl chloride, tetrabenzoate, the IR spectrum would show characteristic absorption bands for the benzoate (B1203000) ester carbonyl groups (C=O stretch), C-O bonds, and the C-Cl bond. This technique is particularly useful for confirming the presence of the ester protecting groups and can be used to monitor their removal or modification during a reaction sequence.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. cytomyx.com For a highly reactive species like a glycosyl halide, specialized MS techniques are often required. nih.govnih.gov Electrospray ionization (ESI) MS, particularly with the use of adduct-forming agents like lithium salts in an anhydrous solvent such as acetonitrile, has proven effective for the analysis of glycosyl chlorides and bromides. nih.govnih.gov This method allows for the accurate mass determination of these sensitive compounds, providing lithiated molecular ions such as [M+Li]⁺. nih.govnih.gov

In the context of reaction monitoring, MS, especially when coupled with a separation technique like HPLC (LC-MS), is invaluable. nih.gov It can be used to track the disappearance of the starting material (β-D-glucopyranosyl chloride, tetrabenzoate) and the appearance of the glycosylated product. youtube.com Techniques like Multiple Reaction Monitoring (MRM) can be employed for the accurate quantification of specific products in a complex reaction mixture. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to structurally characterize the products by fragmenting the molecular ion and analyzing the resulting fragment ions, which can provide information about the glycan structure and the peptide or aglycone to which it is attached. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in the purification of β-D-glucopyranosyl chloride, tetrabenzoate, the assessment of its purity, and the monitoring of its reactions.

High-Performance Liquid Chromatography (HPLC) for Product Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify each component in a mixture. mdpi.com In the context of reactions involving β-D-glucopyranosyl chloride, tetrabenzoate, HPLC is the method of choice for separating the desired glycosylated product from unreacted starting materials, byproducts, and other impurities. nih.gov

The choice of HPLC column and mobile phase is crucial for achieving good separation. For carbohydrate analysis, common modes of HPLC include normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.comhalocolumns.com HILIC is particularly well-suited for the separation of polar compounds like glycans. halocolumns.com The separation can be monitored using various detectors, including UV-Vis (as the benzoate groups in the starting material and product are UV-active), evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS). youtube.com

HPLC can also be used to separate anomers (α and β forms) of the glycosylated products, which is important for determining the stereoselectivity of the glycosylation reaction. researchgate.netnih.govresearchgate.net This separation can sometimes be challenging due to the interconversion of anomers in solution (mutarotation), which can lead to peak broadening or splitting. lcms.cz To address this, HPLC methods may employ low temperatures or specific column chemistries to slow down or resolve the interconversion process. researchgate.net

Table 2: Common HPLC Modes for Glycoside Analysis

HPLC ModeStationary Phase PrincipleTypical Analytes
Normal-Phase Polar stationary phase, non-polar mobile phaseLess common for unprotected sugars, can be used for protected derivatives.
Reversed-Phase Non-polar stationary phase, polar mobile phaseSeparates based on hydrophobicity, useful for protected glycosides. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phase, mobile phase with high organic contentIdeal for separating polar compounds like unprotected glycans and glycosides. halocolumns.com
Weak Anion Exchange (WAX) Positively charged stationary phaseSeparates based on the number of acidic groups (e.g., sialic acid). sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. rochester.edu In the synthesis of glycosides using β-D-glucopyranosyl chloride, tetrabenzoate, TLC is routinely used to quickly assess the consumption of the starting material and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. rochester.edu The separated spots are visualized, typically under UV light (due to the UV-active benzoate groups) or by staining with a suitable reagent. By comparing the TLC profile of the reaction mixture over time to that of the starting material, a chemist can determine if the reaction is proceeding and when it has reached completion. researchgate.net TLC can also provide a preliminary indication of the number of products being formed. tcichemicals.com While not as quantitative or as high-resolution as HPLC, the speed and simplicity of TLC make it an indispensable tool for real-time reaction monitoring in the organic synthesis lab. nih.gov

X-ray Crystallography for Absolute Stereochemistry (where applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov While obtaining a suitable single crystal of the reactive β-D-glucopyranosyl chloride, tetrabenzoate itself may be challenging, X-ray crystallography is an invaluable tool for unequivocally establishing the structure and stereochemistry of its stable glycosidic derivatives. researchgate.net

In cases where a new chiral center is formed or when the absolute configuration of a complex glycoside is unknown, X-ray crystallography is the gold standard for its determination. nih.gov However, the success of this method is contingent upon the ability to grow a high-quality single crystal of the derivative, which is not always feasible. soton.ac.uk

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing glycosyl halides often involve stoichiometric amounts of reagents and chlorinated solvents. Future research is increasingly directed towards greener and more atom-economical approaches. One promising avenue is the in situ generation of the glycosyl chloride from a stable precursor like per-benzoylated glucose, which avoids the isolation of the sensitive halide intermediate. nih.gov This approach, combined with the use of more environmentally benign solvents and catalytic systems, aligns with the principles of green chemistry.

Another area of development is the exploration of flow chemistry for the synthesis of glycosyl chlorides. Continuous flow reactors offer precise control over reaction parameters such as temperature and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. Research in this area would focus on optimizing reactor design and reaction conditions for the specific synthesis of β-D-Glucopyranosyl chloride, tetrabenzoate.

Exploration of Novel Glycosylation Catalysts

The stereoselective formation of glycosidic bonds is a primary challenge in carbohydrate chemistry, and the choice of catalyst or promoter is critical. universiteitleiden.nl While traditional Lewis acids have been used with β-D-Glucopyranosyl chloride, tetrabenzoate, emerging research focuses on developing more sophisticated and selective catalytic systems.

Inexpensive and less toxic metal salts are being investigated as efficient promoters. For instance, zinc halides have been shown to effectively promote glycosylation reactions with O-benzoylated glucopyranosyl halides to yield 1,2-trans-β-glucosides. nih.gov The exploration of other earth-abundant metal catalysts, such as those based on iron, copper, or bismuth, is a key area of future research. Bismuth(III) triflate (Bi(OTf)₃), for example, has been successfully used as a catalyst in the coupling of protected glucopyranose derivatives. mdpi.com

Organocatalysis represents another burgeoning field. Catalysts such as diarylborinic acids have shown promise in reagent-controlled glycosylations. nih.gov The development of chiral organocatalysts could offer new levels of stereocontrol in reactions involving β-D-Glucopyranosyl chloride, tetrabenzoate. Additionally, dual catalytic systems, where two different catalysts work in synergy to activate both the glycosyl donor and the acceptor, are being explored to achieve higher yields and selectivities.

Table 1: Emerging Catalysts/Promoters for Glycosylation with Benzoylated Glycosyl Donors

Catalyst/Promoter System Glycosyl Donor Type Key Features Reference
Zinc Halides (ZnCl₂, ZnBr₂) O-Benzoylated Glucopyranosyl Halide Inexpensive, promotes formation of 1,2-trans-β-glucosides. nih.gov
N-Bromosuccinimide / cat. ZnI₂ O-Benzoylated Glucopyranosyl Halide Efficient promotion for 1,2-trans-β-glucosides. nih.gov
Silver Nitrate (AgNO₃) Deoxy-sugar Iodides Superior promoter for reactions with aliphatic nucleophiles, good β-selectivity. nih.gov
Bismuth(III) Triflate (Bi(OTf)₃) 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Effective for coupling reactions to form disaccharides. mdpi.com
Diarylborinic Acid Glycosyl Mesylates Reagent-controlled glycosylation favoring β-linked products. nih.gov

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A deeper understanding of the glycosylation reaction mechanism is crucial for the rational design of improved synthetic methods. ntu.edu.sg Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of reactions involving β-D-Glucopyranosyl chloride, tetrabenzoate.

Cryogenic ion spectroscopy is a powerful tool for studying the structure of highly reactive and short-lived intermediates, such as glycosyl cations, which are central to many glycosylation reactions. dntb.gov.ua By isolating and characterizing these species in the gas phase, researchers can gain unprecedented insight into their structure and how it dictates the stereochemical outcome of the reaction. dntb.gov.ua

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. ntu.edu.sg DFT calculations allow for the prediction of the geometries, energies, and spectroscopic properties of reactants, transition states, and intermediates. ntu.edu.sg This enables a detailed mapping of the reaction energy surface, helping to rationalize observed stereoselectivities and to predict the effects of different catalysts, solvents, and protecting groups. These computational studies can guide the experimental design of more selective and efficient glycosylation reactions. ntu.edu.sg

Applications in Glycoconjugate and Glycomaterial Design

Beyond traditional applications, β-D-Glucopyranosyl chloride, tetrabenzoate is a valuable building block for the synthesis of advanced glycoconjugates and glycomaterials, where the focus is on the material's physical and chemical properties rather than its biological activity. The conjugation of carbohydrates to other molecules is a significant approach in the development of new materials. nih.gov

One area of interest is the creation of novel liquid crystals. The rigid pyranose core, when appropriately substituted with mesogenic groups via glycosidic linkages, can lead to the formation of materials with unique optical and electronic properties. The tetrabenzoate protecting groups themselves can contribute to the mesogenic character of the final product.

Another application lies in the surface modification of materials. By grafting glucose derivatives onto the surfaces of polymers, nanoparticles, or silicon wafers, the hydrophilicity, biocompatibility, and recognition properties of these materials can be precisely tuned. β-D-Glucopyranosyl chloride, tetrabenzoate serves as a key intermediate in the synthesis of the glycans used for such modifications.

Furthermore, this compound is used in the synthesis of complex molecular architectures such as dendrimers and rotaxanes. Sugar-decorated dendrimers, or "glycodendrimers," can be constructed using glycosyl donors like β-D-Glucopyranosyl chloride, tetrabenzoate to create highly branched, multivalent structures with potential applications in catalysis and host-guest chemistry. The synthesis of novel, non-reducing disaccharide analogs is another example of creating complex structures with unique chemical properties. mdpi.com

Q & A

What are the key considerations for optimizing the synthesis of β-D-glucopyranosyl chloride, tetrabenzoate to ensure high stereochemical purity?

Stereochemical control in glycosylation reactions is critical. The synthesis typically involves benzoylation of hydroxyl-protected glucose derivatives. For example, tetra-O-benzoyl-3-O-methyl-D-glucopyranosyl chloride is synthesized via chlorination of thio-glycosides (e.g., ethyl tetra-O-acetyl-l-thioglycosides) with Cl₂, yielding predominantly the β-anomer due to the anomeric effect . Key parameters include:

  • Reaction solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
  • Temperature : Low temperatures (0–5°C) reduce side reactions.
  • Workup : Quenching with methanol and recrystallization (e.g., ethanol) improves purity .
    Advanced purification via silica gel chromatography is recommended for isolating minor anomers or intermediates .

How can NMR spectroscopy resolve structural ambiguities in tetra-O-benzoylated glucopyranosyl derivatives?

1H and 13C NMR are indispensable for confirming regiochemistry and anomeric configuration:

  • Anomeric protons : β-anomers exhibit downfield shifts (δ 5.8–6.2 ppm, J = 8–10 Hz) due to axial-equatorial coupling .
  • Benzoyl groups : Integration of aromatic protons (δ 7.4–8.1 ppm) confirms four benzoyl substituents.
  • Methyl or acetyl groups : Sharp singlets (δ 2.0–2.2 ppm) verify protecting groups .
    Comparative analysis with literature data (e.g., Ross et al., 2001) is essential to validate assignments .

What mechanistic insights explain the formation of tribenzoate byproducts during fluorination of β-D-glucopyranosyl chloride, tetrabenzoate?

Reaction with HF can lead to partial debenzoylation. For instance, treating tetra-O-benzoyl-3-O-methyl-α-D-glucopyranose with HF/H₂O (10%) yields 2,4,6-tri-O-benzoyl-3-O-methyl-β-D-glucopyranosyl fluoride (36% yield) due to selective hydrolysis at the C1 benzoyl group . Factors influencing side reactions:

  • Moisture : Trace water hydrolyzes benzoyl esters.
  • Reaction time : Prolonged exposure (>20 min) increases debenzoylation .
    Mitigation strategies include using anhydrous HF and controlled reaction durations.

How does β-D-glucopyranosyl chloride, tetrabenzoate serve as a glycosyl donor in stereoselective oligosaccharide synthesis?

The compound acts as a disarmed donor due to electron-withdrawing benzoyl groups, favoring β-selectivity in glycosylations. Example applications:

  • Trichloroacetimidate activation : Coupling with acceptors (e.g., alcohols) under Lewis acid catalysis (BF₃·Et₂O) yields β-linked disaccharides .
  • Glycosyl fluorides : Stable intermediates for enzymatic or chemical glycosylation .
    Competing α/β ratios are influenced by solvent polarity and protecting groups on the acceptor .

What challenges arise in scaling up the synthesis of β-D-glucopyranosyl chloride, tetrabenzoate, and how can they be addressed?

Scale-up issues include:

  • Purification : Recrystallization becomes inefficient; flash chromatography or preparative HPLC is preferred .
  • Benzoyl chloride excess : Large-scale reactions require strict stoichiometry to avoid side products (e.g., over-benzoylation).
  • Anomer separation : Use of chiral columns or kinetic resolution (e.g., selective crystallization) improves yield .
    Process optimization via Design of Experiments (DoE) is recommended to balance cost and purity.

How does the reactivity of β-D-glucopyranosyl chloride, tetrabenzoate compare to its thio-glycoside precursors in glycosylation?

Thio-glycosides (e.g., ethyl 1-thio-β-D-glucopyranoside) require activation by thiophilic reagents (NIS/AgOTf), whereas the chloride is directly activated under milder conditions (e.g., TMSOTf). Key differences:

  • Rate : Chlorides react faster but may lack selectivity.
  • Stability : Thio-glycosides are shelf-stable but require harsher conditions .
    The choice depends on the acceptor’s sensitivity and desired reaction scale.

What role does β-D-glucopyranosyl chloride, tetrabenzoate play in synthesizing C-glycosylated inhibitors (e.g., glycogen phosphorylase inhibitors)?

As a precursor to C-glycosylated oxadiazoles , the compound undergoes:

Cycloaddition : Reaction with nitrile oxides yields 5-(β-D-glucopyranosyl)-1,2,4-oxadiazoles.

Tetrazole formation : Treatment with NaN₃ produces tetrazoles for further functionalization .
These derivatives exhibit improved metabolic stability compared to O-glycosides, making them viable drug candidates .

What analytical methods are most effective for quantifying residual benzoyl chloride in synthesized β-D-glucopyranosyl chloride, tetrabenzoate?

  • HPLC-UV : Reverse-phase C18 column (λ = 254 nm) with acetonitrile/water gradients.
  • Titration : Reaction with excess aniline, followed by back-titration with HCl .
    Limit of detection (LOD) <10 ppm is achievable via HPLC, critical for pharmaceutical applications.

How can competing anomerization be minimized during storage of β-D-glucopyranosyl chloride, tetrabenzoate?

  • Storage conditions : Anhydrous solvents (e.g., CH₂Cl₂) at –20°C under argon.
  • Stabilizers : Addition of molecular sieves (4Å) prevents moisture-induced anomerization .
    Regular NMR monitoring is advised for long-term storage.

What novel applications of β-D-glucopyranosyl chloride, tetrabenzoate are emerging in glycopolymer synthesis?

The compound serves as a monomer for:

  • Click chemistry : Azide-alkyne cycloaddition to create glycopolymer brushes .
  • Enzyme-responsive systems : Hydrolysis by esterases releases bioactive glycosides .
    Applications span targeted drug delivery and biomaterials engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.